Orthogonal Protection Strategy: Boc/Me Ester vs. Boc/Free Acid for C-Terminal Coupling
N-Boc-6-hydroxy-DL-norleucine Methyl Ester provides a methyl ester at the C-terminus, enabling direct C-terminal coupling or activation via saponification. In contrast, the free acid analog (N-Boc-6-hydroxy-DL-norleucine, CAS 81505-64-8) [1] requires separate esterification before C-terminal amide bond formation. This saves one synthetic step. The methyl ester is also less bulky than tert-butyl or benzyl esters, facilitating less sterically hindered couplings .
| Evidence Dimension | C-Terminal Functional Group |
|---|---|
| Target Compound Data | Methyl ester (-COOCH₃) |
| Comparator Or Baseline | N-Boc-6-hydroxy-DL-norleucine: Free acid (-COOH) |
| Quantified Difference | Methyl ester is activated for coupling; free acid requires in situ activation or separate esterification step |
| Conditions | Peptide coupling (e.g., EDC/HOBt in DMF) |
Why This Matters
Procurement of the methyl ester derivative eliminates an esterification step, reducing time and improving yield in C-terminal modification workflows.
- [1] BOC Sciences. N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine. CAS 81505-64-8. Accessed 2026. View Source
